(1S,5R)-3-[6-(4-fluorophenyl)pyridazin-3-yl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Description
(1S,5R)-3-[6-(4-fluorophenyl)pyridazin-3-yl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for scientific research.
Properties
IUPAC Name |
(1S,5R)-3-[6-(4-fluorophenyl)pyridazin-3-yl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-27-11-10-25-17-7-4-15(20(25)26)12-24(13-17)19-9-8-18(22-23-19)14-2-5-16(21)6-3-14/h2-3,5-6,8-9,15,17H,4,7,10-13H2,1H3/t15-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNRTIIVKUTZLV-DOTOQJQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCC(C1=O)CN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-[6-(4-fluorophenyl)pyridazin-3-yl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, including the formation of the bicyclic core and the introduction of the pyridazinyl and fluorophenyl groups. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves cyclization reactions under specific conditions to form the diazabicyclo[3.2.2]nonane structure.
Introduction of Functional Groups: The pyridazinyl and fluorophenyl groups are introduced through substitution reactions, often using reagents such as pyridazine derivatives and fluorobenzene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-[6-(4-fluorophenyl)pyridazin-3-yl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Pyridazine derivatives, fluorobenzene, various nucleophiles and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-3-[6-(4-fluorophenyl)pyridazin-3-yl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure could make it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (1S,5R)-3-[6-(4-fluorophenyl)pyridazin-3-yl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one may have potential therapeutic applications. Research could focus on its efficacy and safety as a drug candidate for various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of (1S,5R)-3-[6-(4-fluorophenyl)pyridazin-3-yl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (1S,5R)-3-[6-(4-chlorophenyl)pyridazin-3-yl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- (1S,5R)-3-[6-(4-bromophenyl)pyridazin-3-yl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Uniqueness
The uniqueness of (1S,5R)-3-[6-(4-fluorophenyl)pyridazin-3-yl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one lies in its specific functional groups and their arrangement. The presence of the fluorophenyl group may impart unique chemical and biological properties compared to its chlorinated or brominated analogs.
This detailed article provides a comprehensive overview of (1S,5R)-3-[6-(4-fluorophenyl)pyridazin-3-yl]-6-(2-methoxyethyl)-3,6-diazabicyclo[322]nonan-7-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
